2,6-Dichlorobenzaldehyde N-ethylthiosemicarbazone
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Overview
Description
2,6-Dichlorobenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C10H11Cl2N3S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms on the benzaldehyde ring and an N-ethylthiosemicarbazone group, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2,6-dichlorobenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
- Dissolve 2,6-dichlorobenzaldehyde in ethanol.
- Add N-ethylthiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms on the benzaldehyde ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzaldehyde derivatives.
Scientific Research Applications
2,6-Dichlorobenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2,6-Dichlorobenzaldehyde N-ethylthiosemicarbazone exerts its effects is related to its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
2,6-Dichlorobenzaldehyde N-ethylthiosemicarbazone can be compared with other similar compounds, such as:
- 2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone
- 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone
- 2,6-Dichlorobenzaldehyde N-methylthiosemicarbazone
These compounds share structural similarities but differ in the position of chlorine atoms or the nature of the thiosemicarbazone group
Properties
CAS No. |
477734-18-2 |
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Molecular Formula |
C10H11Cl2N3S |
Molecular Weight |
276.18 g/mol |
IUPAC Name |
1-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H11Cl2N3S/c1-2-13-10(16)15-14-6-7-8(11)4-3-5-9(7)12/h3-6H,2H2,1H3,(H2,13,15,16)/b14-6+ |
InChI Key |
GHENJUXVBSVUSE-MKMNVTDBSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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